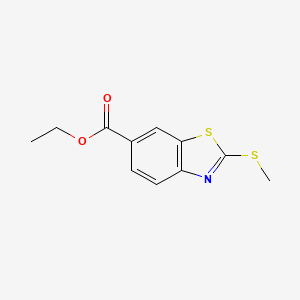
4-ethoxyisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural products. The ethoxy group at the fourth position of the isoquinoline ring enhances its chemical properties, making it a compound of interest in both synthetic organic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, where an aromatic aldehyde reacts with an aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form the isoquinoline ring. Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4-Ethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinolines.
科学研究应用
4-Ethoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studies have explored its potential as an inhibitor of certain enzymes and its role in various biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-ethoxyisoquinoline involves its interaction with various molecular targets. It can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the functional groups present on the isoquinoline ring.
相似化合物的比较
- 1-Ethoxyisoquinoline
- 2-Ethoxyquinoline
- 3-Ethoxyquinoline
- 5-Ethoxyisoquinoline
- 8-Ethoxyquinoline
Comparison: 4-Ethoxyisoquinoline is unique due to the position of the ethoxy group, which influences its chemical reactivity and biological activity. Compared to other ethoxy-substituted isoquinolines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in medicinal chemistry.
属性
CAS 编号 |
7102-03-6 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



